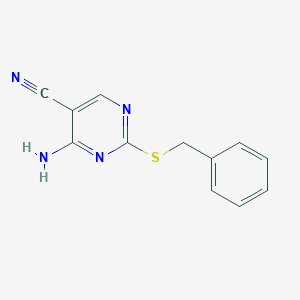
4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been studied for its various biological activities and has shown promising results in preclinical studies. In
作用機序
The mechanism of action of 4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cancer, microbial, and inflammatory processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been suggested to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various apoptotic pathways. It has also been shown to inhibit the growth and proliferation of cancer cells by arresting the cell cycle at various stages. Additionally, it has exhibited potent antimicrobial activity by disrupting the bacterial cell wall and inhibiting bacterial protein synthesis. Furthermore, it has shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activation of various immune cells.
実験室実験の利点と制限
One of the major advantages of 4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile is its potent biological activity against cancer, microbial, and inflammatory processes. This compound can be easily synthesized in the laboratory and can be used as a lead compound for the development of new therapeutic agents. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, further studies are required to fully understand the mechanism of action and toxicity profile of this compound.
将来の方向性
For research on this compound include:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Development of novel derivatives of 4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile with improved solubility and bioavailability.
3. In vivo studies to evaluate the pharmacokinetics and toxicity profile of this compound.
4. Clinical trials to evaluate the efficacy and safety of this compound as a therapeutic agent.
5. Investigation of the potential of this compound as a lead compound for the development of new therapeutic agents for cancer, microbial, and inflammatory diseases.
Conclusion:
In conclusion, 4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile is a chemical compound that has shown significant biological activity against cancer, microbial, and inflammatory processes. This compound can be easily synthesized in the laboratory and has the potential to be developed as a therapeutic agent for various diseases. However, further studies are required to fully understand the mechanism of action and toxicity profile of this compound. Future research on this compound should focus on the optimization of the synthesis method, development of novel derivatives, in vivo studies, clinical trials, and investigation of its potential as a lead compound for the development of new therapeutic agents.
合成法
The synthesis of 4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile involves the reaction of 2-cyanopyrimidine with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). The product is obtained in good yield and can be purified by recrystallization or column chromatography.
科学的研究の応用
4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile has been extensively studied for its various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. In preclinical studies, this compound has shown significant cytotoxic activity against various cancer cell lines such as breast, lung, and colon cancer. It has also exhibited potent antimicrobial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, it has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
特性
分子式 |
C12H10N4S |
|---|---|
分子量 |
242.3 g/mol |
IUPAC名 |
4-amino-2-benzylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H10N4S/c13-6-10-7-15-12(16-11(10)14)17-8-9-4-2-1-3-5-9/h1-5,7H,8H2,(H2,14,15,16) |
InChIキー |
OKQFKUDLHVFDOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)N)C#N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B276758.png)
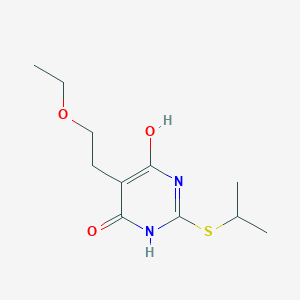
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B276769.png)
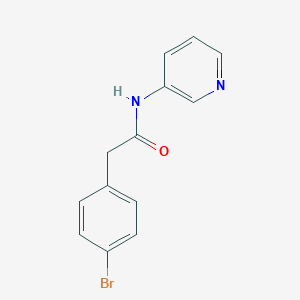
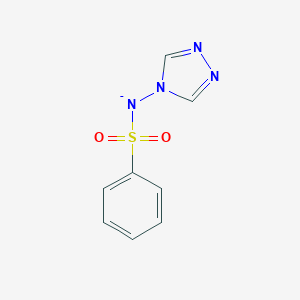
![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)
![4-Oxo-4-[2-(1-pyrrolidinylcarbonyl)anilino]butanoic acid](/img/structure/B276777.png)
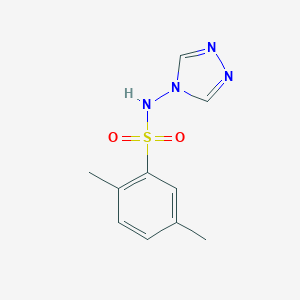
![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)
![2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B276780.png)